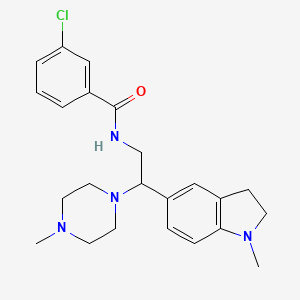
6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including ethylsulfonyl, phenylsulfonyl, and carboxylic acid groups. These groups are attached to a 1,4-benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to a 1,4-oxazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, sulfonyl groups can be introduced using a process called sulfonation, which involves the reaction of a sulfur trioxide with an organic compound . The 1,4-benzoxazine ring could potentially be synthesized through a condensation reaction of a 2-aminophenol with a suitable carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding, especially due to the carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The sulfonyl groups could potentially be reduced to sulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used, but it’s likely to be soluble in polar solvents due to the presence of polar functional groups .科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. Gein et al. (2006) synthesized 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, confirming their structures with IR, NMR, and mass spectroscopy. These compounds displayed promising antibacterial activity, highlighting their potential in developing new antimicrobial agents (Gein, Rassudikhina, & Voronina, 2006). Similarly, Patel and Agravat (2007) synthesized pyridine derivatives that also showed notable antibacterial and antifungal activities, underscoring the versatile applications of benzoxazine derivatives in combating various microbial threats (Patel & Agravat, 2007).
Material Science Applications
The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane applications in direct methanol fuel cells by Yao et al. (2014) presents a novel approach to material science. The study detailed the synthesis process, structural characterization, and evaluation of membrane properties such as proton conductivity and methanol permeability. This research demonstrates the potential of benzoxazine derivatives in creating high-performance materials for energy applications (Yao et al., 2014).
Organic Synthesis and Chemical Modification
Alonso, Nájera, and Varea (2003) explored the use of π-deficient 2-(arylsulfonyl)ethyl esters as protecting groups for carboxylic acids, showcasing the versatility of sulfonyl-containing compounds in synthetic chemistry. Their research revealed that certain sulfonyl-ethyl groups could be easily removed under mild conditions, offering new pathways for chemical modification (Alonso, Nájera, & Varea, 2003).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The sulfonyl and carboxylic acid groups could potentially form hydrogen bonds with biological macromolecules, influencing their activity .
将来の方向性
特性
IUPAC Name |
4-(benzenesulfonyl)-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S2/c1-2-26(21,22)13-8-9-15-14(10-13)18(11-16(25-15)17(19)20)27(23,24)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSEADPKSDKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

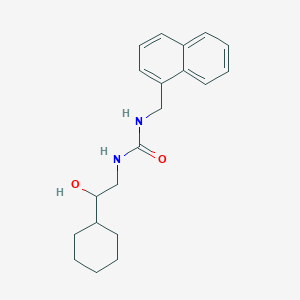
![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)
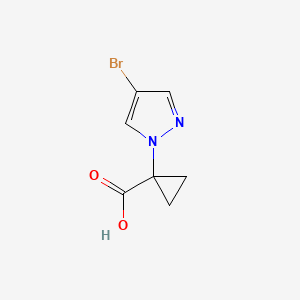

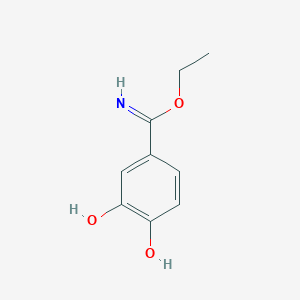
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)
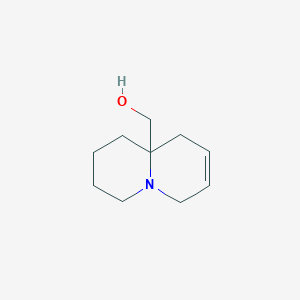

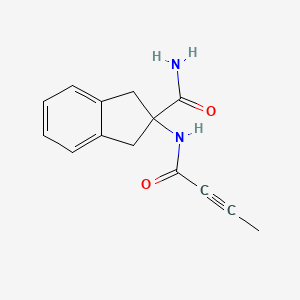
![N-(4-cyanophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938599.png)
